(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
The compound "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide" is a synthetic small molecule characterized by a benzothiazole carboxamide core linked via a methylene bridge to a piperidin-4-yl group. The piperidine ring is further substituted with an (E)-3-(furan-2-yl)acryloyl moiety. This structure combines heterocyclic motifs (benzothiazole, piperidine, and furan) with an α,β-unsaturated ketone (acryloyl group), which may confer unique electronic and steric properties. Such features are often leveraged in medicinal chemistry to enhance target binding, metabolic stability, or solubility .
The benzothiazole scaffold is notable for its prevalence in bioactive molecules, including kinase inhibitors and anticancer agents, due to its ability to engage in π-π stacking and hydrogen-bonding interactions. The acryloyl group, in its (E)-configuration, may influence rigidity and binding kinetics to biological targets.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(6-4-17-2-1-11-27-17)24-9-7-15(8-10-24)13-22-21(26)16-3-5-18-19(12-16)28-14-23-18/h1-6,11-12,14-15H,7-10,13H2,(H,22,26)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVSETNODGOMPD-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Structure
The molecular structure of the compound includes several functional groups that contribute to its biological activity:
- Furan moiety : Known for its role in various biological processes.
- Piperidine derivative : Often associated with neuroactive compounds.
- Benzo[d]thiazole ring : Linked to antimicrobial and anticancer properties.
The molecular formula is with a molecular weight of approximately 398.5 g/mol .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses related to inflammation and cancer progression.
- Antimicrobial Properties : The presence of the benzo[d]thiazole group suggests potential antibacterial and antifungal activities .
Anticancer Activity
Research has demonstrated that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against leukemia and solid tumor cell lines .
Antimicrobial Activity
The compound's structural features indicate potential antimicrobial effects. In vitro studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited .
Case Studies
- Study on Anticancer Properties :
- Evaluation Against Infectious Agents :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| Anticancer IC50 (example) | 4-9 µM (varies by derivative) |
| Antibacterial Activity | Positive (related compounds) |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds reveals critical insights into how modifications to the benzothiazole core, piperidine substituents, or acryloyl groups impact physicochemical and pharmacological properties.
Structural Analogues and Substituent Effects
Compound A : (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Molecular Formula : C₁₉H₂₄N₄O₃S
- Molecular Weight : 388.5 g/mol
- Key Differences : Replaces the benzothiazole group with a 4-propyl-1,2,3-thiadiazole ring.
- The absence of a fused benzene ring (as in benzothiazole) may decrease planarity, affecting binding to flat enzymatic pockets .
Compound B : 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- Molecular Formula : C₁₀H₁₀N₄OS (exact formula inferred from )
- Molecular Weight : ~234.3 g/mol (calculated)
- Key Differences : Substitutes benzothiazole with pyridine and replaces the piperidine-acryloyl chain with a simpler thiazole group.
- Implications: The pyridine ring’s electron-deficient nature may alter electronic interactions with targets compared to benzothiazole.
Compound C : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Molecular Formula : C₂₁H₂₂N₆O
- Molecular Weight : 374.4 g/mol
- Key Differences : Features a pyrazolo-pyridine core and ethyl/methyl substituents instead of benzothiazole and furan-acryloyl groups.
- Implications: The pyrazolo-pyridine system offers multiple hydrogen-bonding sites but may increase metabolic susceptibility due to nitrogen-rich heterocycles.
Physicochemical and Pharmacokinetic Trends
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~407.5 g/mol (estimated) | 388.5 g/mol | ~234.3 g/mol | 374.4 g/mol |
| Key Heterocycles | Benzothiazole, piperidine, furan | Thiadiazole, piperidine, furan | Pyridine, thiazole | Pyrazolo-pyridine, pyrazole |
| Lipophilicity (logP) | Moderate (estimated) | High (propyl group) | Low (small structure) | High (alkyl substituents) |
| Hydrogen Bond Acceptors | 6 (estimated) | 7 | 5 | 7 |
Bioactivity Considerations
- The (E)-acryloyl group may confer electrophilicity, enabling covalent binding to cysteine residues in target proteins .
- Compound A : Thiadiazole derivatives are associated with antimicrobial and anticancer activities, but the propyl group could increase off-target interactions with lipid membranes .
- Compound B : Simpler pyridine-thiazole carboxamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase), but reduced molecular complexity may limit potency .
- Compound C : Pyrazolo-pyridines are common in kinase inhibitors (e.g., JAK/STAT pathways), but metabolic instability due to N-methyl groups may require structural optimization .
Toxicity and Selectivity
- emphasizes that structural mining can predict carcinogenicity or off-target effects. For example, the acryloyl group in the target compound might pose genotoxic risks if it forms DNA adducts, whereas Compound C’s pyridine ring could reduce such risks .
- Compound A’s thiadiazole moiety is less studied for long-term toxicity compared to benzothiazole, warranting further investigation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer :
- The compound’s synthesis likely involves coupling a benzo[d]thiazole-6-carboxylic acid derivative with a substituted piperidine intermediate. Key steps include:
- Amide bond formation : Use coupling reagents like HATU or EDCI/HOBt for high efficiency .
- Piperidine functionalization : Introduce the furan acryloyl group via Michael addition or nucleophilic acylation under anhydrous conditions (e.g., DCM, 0–5°C) .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) followed by recrystallization (e.g., from EtOH/water) to achieve >95% purity .
- Critical variables : Reaction temperature, stoichiometry of acryloyl chloride, and choice of base (e.g., TEA vs. DIPEA) significantly impact yield (typical range: 40–65%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using and NMR. Key diagnostic signals include:
- Furan protons : δ 6.3–7.2 ppm (multiplet for β-H and α-H) .
- Piperidine CH : δ 2.5–3.5 ppm (split due to restricted rotation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer :
- Kinase inhibition : Test against Src/Abl kinases using ADP-Glo™ assays (IC determination) .
- Antiproliferative activity : Use MTT assays on hematological (e.g., K562) and solid tumor (e.g., HCT116) cell lines. Include positive controls like imatinib .
- Metabolic stability : Perform microsomal stability assays (human/rat liver microsomes) to estimate half-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Substituent variation : Systematically modify:
- Furan ring : Replace with thiophene or pyridine (synthesize via Suzuki coupling) .
- Piperidine linker : Introduce methyl or CF groups to modulate lipophilicity (ClogP calculations) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., benzothiazole carbonyl) .
- In vivo validation : Prioritize analogs with IC <100 nM in xenograft models (e.g., K562 leukemia) .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Mechanistic profiling :
- Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify off-target effects .
- Assess apoptosis markers (caspase-3/7 activation) to distinguish cytostatic vs. cytotoxic effects .
- Resistance studies : Generate resistant cell lines via chronic exposure (6 months) and analyze ABC transporter overexpression (e.g., P-gp) .
Q. How can molecular docking elucidate binding interactions with putative targets?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., Abl1) or GPCRs (e.g., CB1) based on structural homology to benchmark inhibitors .
- Protocol :
Prepare protein structure (PDB: 2HYY for Abl1) using the CCP4 suite .
Dock the compound with AutoDock Vina, focusing on binding poses with ∆G < -9 kcal/mol .
Validate using molecular dynamics (GROMACS) to assess stability over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
